5-Hydroxy-2-pyridylglycine
Overview
Description
5-Hydroxy-2-pyridylglycine: is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom This compound is characterized by the presence of a hydroxyl group at the 5-position of the pyridine ring and a glycine moiety attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-pyridylglycine typically involves the functionalization of pyridine derivatives. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia to form dihydropyridines, followed by oxidation to yield the pyridine ring . The specific conditions for the synthesis of this compound may involve the use of appropriate protecting groups and reagents to introduce the hydroxyl and glycine functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-pyridylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
5-Hydroxy-2-pyridylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-pyridylglycine involves its interaction with specific molecular targets and pathways. The hydroxyl group and glycine moiety play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridine: The parent compound, which lacks the hydroxyl and glycine functionalities.
2-Pyridylglycine: Similar to 5-Hydroxy-2-pyridylglycine but without the hydroxyl group.
5-Hydroxypyridine: Lacks the glycine moiety but contains the hydroxyl group at the 5-position.
Uniqueness: this compound is unique due to the presence of both the hydroxyl group and glycine moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-amino-2-(5-hydroxypyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6(7(11)12)5-2-1-4(10)3-9-5/h1-3,6,10H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLXYYOAHZVZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910639 | |
Record name | Amino(5-hydroxypyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108158-20-9 | |
Record name | 5-Hydroxy-2-pyridylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108158209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(5-hydroxypyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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